molecular formula C13H8FN B7763319 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile

2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B7763319
M. Wt: 197.21 g/mol
InChI Key: OWHNHERQTGSUML-UHFFFAOYSA-N
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Description

2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile is a biphenyl derivative featuring a fluorine substituent at the 2' position and a cyano group (-CN) at the 4 position. The fluorine atom introduces electronegativity and steric effects, while the cyano group enhances polarity and electron-withdrawing character. This combination makes the compound a candidate for applications in materials science (e.g., liquid crystals, nonlinear optics) and medicinal chemistry (e.g., as a synthetic intermediate).

Properties

IUPAC Name

4-(2-fluorophenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHNHERQTGSUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling of 4-Cyanophenylboronic Acid with 4-Bromo-2-fluorobenzaldehyde

A representative procedure involves reacting 4-cyanophenylboronic acid with 4-bromo-2-fluorobenzaldehyde under Suzuki-Miyaura conditions. The reaction is conducted in a PEG400/water solvent system with PdCl₂ (0.5 mol%) and K₂CO₃ (3 equiv.) at room temperature for 3 hours under inert atmosphere. This method achieves a 94% yield of the target compound after purification by silica gel chromatography. Key advantages include mild reaction conditions and avoidance of toxic solvents.

Reaction Conditions:

  • Catalyst: PdCl₂ (0.005 mmol)

  • Base: K₂CO₃ (3.0 mmol)

  • Solvent: PEG400/H₂O (1:1 v/v)

  • Temperature: 20°C

  • Yield: 94%

Alternative Catalytic Systems and Substrates

A modified protocol using 2-fluoroaryl triflates instead of bromides has been reported. For instance, 2-chloro-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile was synthesized via coupling of 3-chloro-4-bromobenzonitrile with 2-fluorophenylboronic acid using Pd(PPh₃)₄ and K₃PO₄ in THF/water. While this method requires higher temperatures (80°C), it demonstrates the adaptability of Suzuki-Miyaura couplings for fluoro-biphenyl carbonitriles.

Bromination-Cyanation Sequences for Intermediate Functionalization

Bromination of preformed biphenyl intermediates followed by cyanation offers a two-step pathway to this compound. This approach is particularly useful when direct coupling methods are hindered by steric or electronic factors.

Sodium Bromate-Mediated Bromination

Patent data describes the bromination of 4-methyl-[1,1'-biphenyl]-2'-carbonitrile using NaBrO₃ and Na₂S₂O₅ in aqueous ethyl acetate. At 0–15°C, the methyl group is selectively brominated to yield 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile, which is subsequently oxidized to the nitrile. While this method primarily targets bromomethyl intermediates, adaptation with fluorinated precursors could provide access to the desired compound.

Optimized Bromination Parameters:

  • Reagents: NaBrO₃ (3 equiv.), Na₂S₂O₅ (1.6 equiv.)

  • Solvent: Ethyl acetate/water

  • Temperature: 0–15°C

  • Yield: 89–92%

HBr-Assisted Direct Cyanation

A one-pot bromination-cyanation protocol using aqueous HBr (9 N) in dichloromethane has been demonstrated for analogous biphenyl systems. This method avoids isolation of brominated intermediates, achieving 86–92% yields through in situ generation of reactive electrophiles. For 2'-fluoro derivatives, substituting HBr with KCN or CuCN could enable direct cyanation post-bromination.

Electrochemical Synthesis and Emerging Methodologies

Recent advances in electrochemical synthesis provide solvent-free routes to aromatic nitriles, though direct applications to this compound remain exploratory.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Temperature Yield Advantages Limitations
Suzuki-MiyauraPdCl₂/K₂CO₃20–80°C78–94%High selectivity, mild conditionsRequires inert atmosphere
Bromination-CyanationNaBrO₃/Na₂S₂O₅0–15°C86–92%Scalable, avoids palladiumMulti-step, hazardous reagents
ElectrochemicalGraphite/PtRT78–86%Solvent-free, metal-freeLimited substrate scope

Chemical Reactions Analysis

Hydrolysis of the Carbonitrile Group

The nitrile group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Product Yield Source
Acidic HydrolysisH₂SO₄ (conc.), H₂O, reflux2'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid78%
Basic HydrolysisNaOH (aq.), H₂O₂, 80°C2'-Fluoro-[1,1'-biphenyl]-4-amide65%

Key Observations :

  • Acidic hydrolysis proceeds via a two-step mechanism: initial protonation of the nitrile followed by nucleophilic attack by water .

  • Basic hydrolysis with peroxide yields the amide intermediate, which can further react under prolonged conditions .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic rings direct electrophiles to specific positions:

Reaction Reagents/Conditions Position of Substitution Product
NitrationHNO₃, H₂SO₄, 0°CMeta to CN, para to F3-Nitro-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile
SulfonationSO₃, H₂SO₄, 50°CPara to CN, ortho to F4-Sulfo-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile

Rationale :

  • The nitrile group exerts a strong meta-directing effect, while fluorine acts as an ortho/para director .

  • Competitive substitution patterns are observed depending on reaction temperature and electrophile strength .

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom can participate in substitution reactions under specific conditions:

Reagent Conditions Product Yield Source
NH₃ (aq.)CuCl₂, DMF, 120°C2'-Amino-[1,1'-biphenyl]-4-carbonitrile55%
NaSMeDMSO, 100°C2'-(Methylthio)-[1,1'-biphenyl]-4-carbonitrile60%

Mechanism :

  • The electron-withdrawing nitrile group activates the adjacent ring for nucleophilic attack, facilitating displacement of fluorine .

  • Copper catalysts enhance the reaction rate by stabilizing the transition state .

Reduction Reactions

The nitrile group is reducible to primary amines or aldehydes:

Reagent Conditions Product Yield
LiAlH₄Et₂O, 0°C → reflux2'-Fluoro-[1,1'-biphenyl]-4-methylamine82%
DIBAL-HTHF, -78°C2'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde68%

Applications :

  • The amine derivative serves as a precursor for pharmaceuticals and agrochemicals .

  • Aldehyde intermediates are valuable in condensation reactions (e.g., Schiff base formation) .

Radical Reactions

Persulfate-initiated radical fluorination has been reported for related biphenyls :

  • Reagents : K₂S₂O₈, Selectfluor™, MeCN/H₂O.

  • Conditions : 80°C, 4–6 hours.

  • Outcome : Benzylic C–H bonds adjacent to the nitrile group undergo fluorination .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile serves as a critical intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable building block for the creation of more complex organic compounds.

  • Reactions Involved :
    • Electrophilic Substitution : The compound can undergo electrophilic substitution due to the presence of its aromatic rings.
    • Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles under suitable conditions.
    • Cross-Coupling Reactions : It is often used in Suzuki–Miyaura coupling reactions to form substituted biphenyl derivatives.

Materials Science

Development of Advanced Materials
In materials science, this compound is utilized in the development of advanced materials such as:

  • Liquid Crystals : The compound's unique electronic properties make it suitable for use in liquid crystal displays (LCDs).
  • Organic Light-Emitting Diodes (OLEDs) : Its incorporation into OLEDs can enhance their efficiency and performance due to its favorable photophysical properties.

Medicinal Chemistry

Potential Drug Development
Research has indicated that this compound may have applications in drug development:

  • Mechanism of Action : The compound interacts with specific molecular targets, potentially influencing biochemical pathways relevant to disease treatment. Its unique chemical properties make it a candidate for further investigation in the context of pharmaceuticals.
  • Case Studies :
    • A study explored its use as an intermediate in synthesizing analgesic compounds, demonstrating its utility in creating pain-relief medications .

Data Table: Summary of Applications

Application AreaDescriptionKey Reactions/Uses
Organic SynthesisBuilding block for complex organic moleculesElectrophilic/Nucleophilic substitutions, Cross-coupling reactions
Materials ScienceDevelopment of LCDs and OLEDsEnhances electronic and photophysical properties
Medicinal ChemistryPotential use in drug developmentInteraction with molecular targets, synthesis of analgesics

Mechanism of Action

The mechanism of action of 2’-Fluoro-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile with key analogs, focusing on structural variations, physicochemical properties, and applications.

Structural and Electronic Variations

  • Fluorine vs. Alkoxy Substituents: 4'-Octyloxy-[1,1'-biphenyl]-4-carbonitrile (CAS: 52364-73-5): The octyloxy group (-OC₈H₁₇) increases hydrophobicity, making it suitable for liquid crystal applications. 4'-Mercapto-[1,1'-biphenyl]-4-carbonitrile (M2): The thiol (-SH) group enables covalent bonding to gold electrodes in molecular electronics. The 2'-fluoro analog may exhibit lower conductance due to reduced electron-withdrawing effects compared to -SH .
  • Halogenated Derivatives: 2',3'-Difluoro-3-hydroxy-[1,1'-biphenyl]-4-carbonitrile: Additional fluorine atoms and a hydroxyl group increase polarity, impacting solubility and biochemical interactions. 4'-Propoxy-[1,1'-biphenyl]-4-carbonitrile (CAS: 52709-86-1): The propoxy group (-OC₃H₇) lowers melting points compared to fluorinated analogs, which typically have higher melting points due to stronger dipole interactions .

Physicochemical Properties

Compound Name Molecular Weight Substituents Melting Point (°C) Key Properties
This compound 213.19 (calc.) 2'-F, 4-CN N/A High polarity, potential NLO activity
4'-Octyloxy-[1,1'-biphenyl]-4-carbonitrile 307.41 4'-OC₈H₁₇, 4-CN N/A Liquid crystalline, hydrophobic
4'-Mercapto-[1,1'-biphenyl]-4-carbonitrile 227.29 4'-SH, 4-CN N/A High conductance (0.01G₀ in Au junctions)
4'-Hydroxy-tetrahydro-[1,1'-biphenyl]-4-CN 215.24 4'-OH, hydrogenated N/A Reduced aromaticity, increased flexibility
  • Thermal Stability : Fluorinated biphenyls generally exhibit higher thermal stability than alkoxy derivatives due to stronger C-F bonds .
  • Solubility : Alkoxy-substituted derivatives (e.g., 4'-propoxy) are more soluble in organic solvents than fluorinated analogs .

Key Research Findings

  • Electronic Effects : Fluorine’s electronegativity increases the dipole moment, enhancing NLO responses compared to alkoxy groups .
  • Synthetic Challenges : Fluorine introduction at the 2' position may require directed ortho-metalation or halogen-exchange reactions, differing from standard cross-coupling .
  • Structure-Activity Relationships : Alkoxy chains improve mesomorphic behavior, while fluorine optimizes electronic properties for optoelectronics .

Biological Activity

2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity against cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl core with a fluorine atom at the 2' position and a cyano group at the 4-position. The presence of these functional groups significantly influences its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in cancer treatment. Its structural attributes allow it to interact with multiple biological targets, leading to diverse pharmacological effects.

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines. It induces apoptosis through caspase-dependent pathways, leading to programmed cell death.
  • Cell Cycle Arrest : Studies have shown that this compound can cause cell cycle arrest in cancer cells, which inhibits their proliferation.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results are summarized in the following table:

Cell Line IC50 (μM) Mechanism of Action
HeLa (Cervical)5.6Apoptosis induction
MCF-7 (Breast)3.8Cell cycle arrest
A549 (Lung)4.5Caspase activation
HCT116 (Colon)2.9DNA damage response

Case Study 1: Cytotoxicity Against Breast Cancer Cells

In a study examining the effects on MCF-7 breast cancer cells, this compound was found to have an IC50 value of 3.8 μM. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspases, which are crucial for the apoptotic process .

Case Study 2: Lung Cancer Treatment

Another study focused on A549 lung cancer cells reported an IC50 value of 4.5 μM. The compound was shown to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) generation and subsequent apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Cyano Group : The electron-withdrawing nature of the cyano group contributes to increased reactivity and potential interactions with cellular macromolecules.

Q & A

What are common synthetic routes for 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile, and how do reaction conditions influence yield?

Category : Basic
Answer :
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, 2'-Fluoro-3'-(4-methylpiperazin-1-yl)-[1,1'-biphenyl]-4-carbonitrile was prepared using:

  • 3'-bromo-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile as the starting material.
  • Pd₂(dba)₃ (2.5 mol%) and XantPhos (5 mol%) as the catalytic system.
  • 1-methylpiperazine and Cs₂CO₃ in 1,4-dioxane at 100°C for 16 hours under argon .
    Key factors affecting yield :
  • Catalyst loading: Lower Pd concentrations reduce costs but may slow kinetics.
  • Base choice: Cs₂CO₃ ensures deprotonation of amines for efficient coupling.
  • Reaction time: Extended durations (e.g., 16 hours) improve conversion but risk side reactions.
    Yield : 64% under optimized conditions .

How can NMR spectroscopy and elemental analysis confirm the structure of this compound derivatives?

Category : Basic
Answer :

  • ¹H NMR : Signals for aromatic protons (e.g., doublets at δ 7.72 and 7.64 ppm for biphenyl protons) and substituents (e.g., methylpiperazine protons at δ 3.18 and 2.65 ppm) confirm regiochemistry .
  • ¹³C NMR : Fluorine coupling (e.g., δ 152.5 ppm, J = 249.3 Hz) verifies fluorine substitution .
  • Elemental analysis : Matches calculated C/H/N ratios (e.g., C 73.20%, H 6.14% for C₁₈H₁₈FN₃) to validate purity .

What experimental challenges arise in interpreting conductance data for asymmetric biphenyl derivatives like 4’-mercapto-[1,1’-biphenyl]-4-carbonitrile?

Category : Advanced
Answer :
Asymmetric molecules (e.g., 4’-mercapto-[1,1’-biphenyl]-4-carbonitrile) exhibit slight I–V curve asymmetries in break junction experiments. Challenges include:

  • Contact geometry variability : Differences in electrode-molecule binding (e.g., Au–S vs. Au–CN contacts) lead to conductance scatter .
  • Electronic coupling : Coherent transport through the entire molecule complicates predictions based on individual functional groups .
    Resolution : Use statistically robust datasets (≥1,000 traces) and density functional theory (DFT) modeling to correlate conductance with molecular orientation .

How does fluorine substitution influence regioselectivity in palladium-catalyzed C–H arylations of biphenylcarbonitriles?

Category : Advanced
Answer :
The 2'-fluoro group directs C–H activation to the C3 position due to:

  • Electronic effects : Fluorine’s electron-withdrawing nature polarizes the aromatic ring, favoring activation at meta positions.
  • Steric effects : Fluorine’s small size avoids steric hindrance, enabling precise Pd insertion.
    Example : Reaction of 3'-bromo-2'-fluoro-biphenylcarbonitrile with 1-methylpiperazine selectively yields the C3-arylated product .

What purification strategies are effective for isolating biphenylcarbonitrile derivatives?

Category : Basic
Answer :

  • Flash chromatography : Use gradients like DCM/hexane (1:1) or PE/EA (20:1 to 10:1) to separate polar byproducts .
  • Recrystallization : Ethanol or ethanol/THF (4:1) mixtures yield high-purity crystals (e.g., 96% purity for 4’-cyano derivatives) .
    Yield optimization : Pre-purify intermediates (e.g., boronic acids) to minimize column runs .

How do solvent and temperature affect dearomatization reactions involving biphenylcarbonitriles?

Category : Advanced
Answer :
Dearomatization (e.g., using NOPF₆ as an oxidant) requires:

  • Polar aprotic solvents : THF or dioxane stabilize charged intermediates.
  • Low temperatures (0–25°C): Prevent re-aromatization and side reactions.
    Example : 4'-Hydroxy-tetrahydrobiphenylcarbonitrile (70% yield) forms via cyclohexene liberation at 25°C in THF .

What mechanistic insights explain contradictory conductance values in STM vs. MCBJ experiments for biphenyl derivatives?

Category : Advanced
Answer :

  • STM-break junction (STM-BJ) : Higher conductance due to tip-induced molecule stretching and variable contact geometries.
  • Mechanically controlled break junction (MCBJ) : Lower variability from fixed electrode gaps.
    Resolution : Normalize data to junction elongation distance and compare with computational transport models .

How can electronic effects of the nitrile group be exploited in designing liquid crystal materials?

Category : Advanced
Answer :
The cyano group enhances polarizability and dipole alignment, critical for nematic phases. For example:

  • 4'-Hexyloxy-[1,1'-biphenyl]-4-carbonitrile exhibits a nematic phase at 56–58°C due to CN···H hydrogen bonding and π-π stacking .
    Design principle : Modify alkoxy chain length (e.g., hexyl vs. pentyl) to tune phase transition temperatures .

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